molecular formula C21H24N6O B10998702 N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B10998702
M. Wt: 376.5 g/mol
InChI Key: RJIBLQZAFHSPDJ-UHFFFAOYSA-N
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Description

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that features a pyrazole ring, a phenyl group, a pyrimidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with a suitable phenyl derivative under nucleophilic substitution conditions. The pyrimidine ring can be prepared through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, pyrimidine-containing molecules, and piperidine-based compounds. Examples include:

Uniqueness

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H24N6O

Molecular Weight

376.5 g/mol

IUPAC Name

N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C21H24N6O/c1-15-13-16(2)27(25-15)19-8-6-18(7-9-19)24-20(28)17-5-3-12-26(14-17)21-22-10-4-11-23-21/h4,6-11,13,17H,3,5,12,14H2,1-2H3,(H,24,28)

InChI Key

RJIBLQZAFHSPDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)NC(=O)C3CCCN(C3)C4=NC=CC=N4)C

Origin of Product

United States

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